molecular formula C10H13NO B12949617 3-(3-Methoxyphenyl)azetidine

3-(3-Methoxyphenyl)azetidine

Cat. No.: B12949617
M. Wt: 163.22 g/mol
InChI Key: YJTDGRXXGYJQHZ-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)azetidine is a four-membered nitrogen-containing heterocycle with a methoxyphenyl group attached to the azetidine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3-Methoxyphenyl)azetidine can be synthesized through various methods, including cyclization, nucleophilic substitution, and cycloaddition reactions. One common approach involves the cyclization of appropriate precursors under specific conditions . For instance, the reaction of 3-methoxyphenylamine with suitable reagents can lead to the formation of the azetidine ring .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted azetidines .

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which facilitates various chemical transformations. The methoxyphenyl group also plays a role in modulating the compound’s biological activity by influencing its binding to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methoxyphenyl)azetidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its reactivity and potential for functionalization compared to other similar compounds .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

3-(3-methoxyphenyl)azetidine

InChI

InChI=1S/C10H13NO/c1-12-10-4-2-3-8(5-10)9-6-11-7-9/h2-5,9,11H,6-7H2,1H3

InChI Key

YJTDGRXXGYJQHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CNC2

Origin of Product

United States

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